![molecular formula C15H16O4 B6380064 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261896-89-2](/img/structure/B6380064.png)
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (4-DMP-2MP) is a phenolic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless to pale yellow liquid with a molecular weight of 202.25 g/mol and a melting point of 79-80 °C. 4-DMP-2MP is soluble in water and ethanol and is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. In recent years, 4-DMP-2MP has gained attention as a potential agent for biomedical research, owing to its unique properties and potential applications in drug development.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research for its unique properties and potential applications in drug development. It has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of enzymes involved in drug metabolism. In addition, 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to study the effects of oxidative stress on the body, as well as its potential to reduce inflammation. Furthermore, it has been used to study the effects of various drugs on the body, including those used to treat Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to work by modulating the activity of enzymes involved in drug metabolism. It is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, it is believed to inhibit the activity of other enzymes, such as those involved in the metabolism of fatty acids and glucose.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to modulate the activity of enzymes involved in drug metabolism. It is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, it is believed to inhibit the activity of other enzymes, such as those involved in the metabolism of fatty acids and glucose. Furthermore, it has been studied for its potential to reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
The advantages of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% for laboratory experiments include its low cost, its low toxicity, and its ability to modulate the activity of enzymes involved in drug metabolism. It is also relatively easy to synthesize, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its instability in the presence of light and air, as well as its potential to cause skin irritation.
Future Directions
There are a number of potential future directions for 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% research. These include further studies into its potential to modulate the activity of enzymes involved in drug metabolism, as well as its ability to reduce inflammation and oxidative stress in the body. In addition, further studies into its potential to inhibit the growth of certain cancer cells could be conducted. Furthermore, research into its potential to be used as a drug delivery system could be explored. Finally, further research into its potential to be used in the synthesis of other compounds could be conducted.
Synthesis Methods
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is synthesized through a process known as the Williamson ether synthesis. This reaction is a nucleophilic substitution reaction in which an alkoxide ion acts as a nucleophile and attacks an alkyl halide, resulting in the formation of an ether. The Williamson ether synthesis of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% involves the reaction of 2,4-dimethoxyphenol (DMP) and 2-methoxyphenol (2MP) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-11-5-6-12(14(9-11)18-2)10-4-7-13(16)15(8-10)19-3/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWPUXJWXVRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685647 | |
Record name | 2',3,4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261896-89-2 | |
Record name | 2',3,4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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